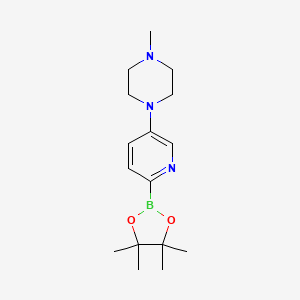
1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine is an organic compound with a complex structure that includes a piperazine ring, a pyridine ring, and a dioxaborolane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials and catalysts.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using a palladium catalyst to facilitate the process.
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine involves its interaction with specific molecular targets and pathways. The dioxaborolane group is known to participate in boron-mediated reactions, which can influence the compound’s reactivity and interactions with other molecules. The piperazine and pyridine rings contribute to the compound’s overall stability and binding affinity to target molecules.
相似化合物的比较
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine is unique due to its combination of a piperazine ring, a pyridine ring, and a dioxaborolane group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
生物活性
1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.
Chemical Structure and Synthesis
The compound's molecular formula is C15H20BNO2, and it features a piperazine ring substituted with a pyridine moiety and a boron-containing dioxaborolane group. The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of the boronic ester and subsequent coupling with piperazine derivatives .
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Its structure suggests potential interactions with protein kinases due to the presence of the piperazine and pyridine rings. These interactions may influence cell signaling pathways involved in cancer progression and other diseases .
Pharmacological Effects
This compound has shown promise in preclinical studies for its potential as an antitumor agent. The compound's ability to inhibit specific kinases involved in tumor growth has been highlighted in recent research. For example, studies indicate that similar compounds can effectively inhibit mutant forms of receptor tyrosine kinases like KIT and PDGFRA .
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Inhibition of Receptor Tyrosine Kinases : A study demonstrated that related piperazine derivatives exhibited potent inhibitory activity against mutant forms of PDGFRA and KIT in vitro. The half-maximal inhibitory concentration (IC50) values were reported in the subnanomolar range for these targets .
- Anticancer Activity : In vivo studies using xenograft models showed that compounds structurally similar to this compound significantly reduced tumor size compared to control groups. These findings suggest a strong potential for development as anticancer therapeutics.
Data Table: Biological Activity Overview
属性
分子式 |
C16H26BN3O2 |
|---|---|
分子量 |
303.2 g/mol |
IUPAC 名称 |
1-methyl-4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine |
InChI |
InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)14-7-6-13(12-18-14)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3 |
InChI 键 |
FNBGDJVGWZTJIY-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















